molecular formula C17H13F13O4S2 B14375933 3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione CAS No. 89863-63-8

3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione

Cat. No.: B14375933
CAS No.: 89863-63-8
M. Wt: 592.4 g/mol
InChI Key: ZGLTUNFWMFVTOB-UHFFFAOYSA-N
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Description

3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione is a complex organic compound that features a thiophene ring, a tridecafluorohexane sulfonyl group, and a pentane-2,4-dione moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione typically involves multi-step organic reactionsThe final step involves the addition of the pentane-2,4-dione moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group .

Scientific Research Applications

3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and sulfonyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione is unique due to its combination of a thiophene ring, a highly fluorinated sulfonyl group, and a diketone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

89863-63-8

Molecular Formula

C17H13F13O4S2

Molecular Weight

592.4 g/mol

IUPAC Name

3-[1-thiophen-2-yl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethyl]pentane-2,4-dione

InChI

InChI=1S/C17H13F13O4S2/c1-7(31)11(8(2)32)9(10-4-3-5-35-10)6-36(33,34)17(29,30)15(24,25)13(20,21)12(18,19)14(22,23)16(26,27)28/h3-5,9,11H,6H2,1-2H3

InChI Key

ZGLTUNFWMFVTOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C1=CC=CS1)C(=O)C

Origin of Product

United States

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